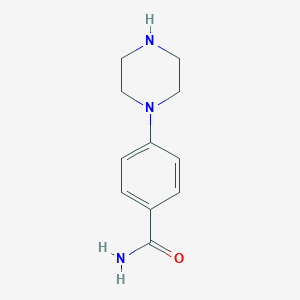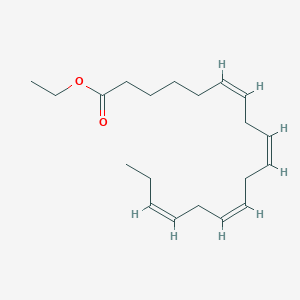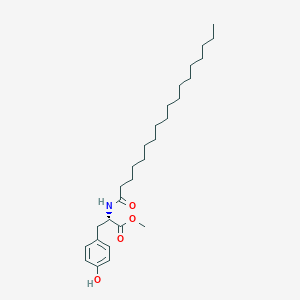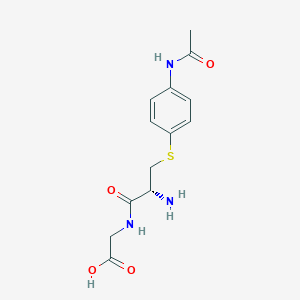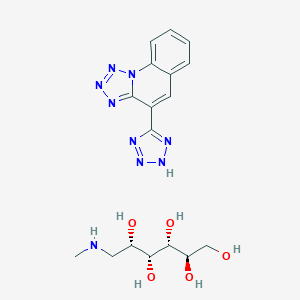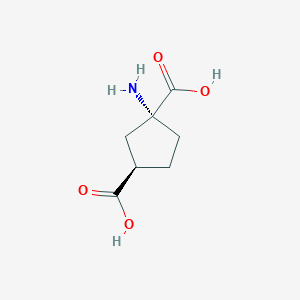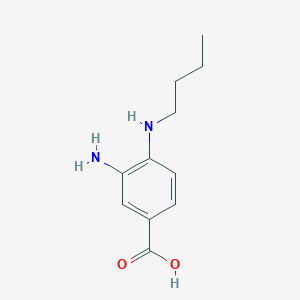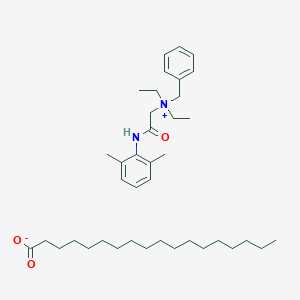
Denatonium stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denatonium stearate is a quaternary ammonium compound known for its extreme bitterness. It is commonly used as a bittering agent to prevent accidental ingestion of toxic substances. This compound is a derivative of denatonium, which is recognized as one of the most bitter compounds known to humans .
Preparation Methods
Denatonium stearate can be synthesized through the quaternization of lidocaine with benzyl chloride, followed by an ion exchange reaction to introduce the stearate anion . The reaction typically involves the following steps:
Alkylation: Lidocaine is alkylated with benzyl chloride in the presence of a catalyst.
Ion Exchange: The resulting quaternary ammonium compound undergoes an ion exchange reaction to replace the chloride anion with the stearate anion.
Industrial production methods often optimize these reactions for efficiency and cost-effectiveness, adhering to green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Denatonium stearate, like other quaternary ammonium compounds, can undergo various chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions are not typical for this compound due to its stable quaternary ammonium structure.
Common reagents and conditions for these reactions include the use of catalysts and solvents like ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Denatonium stearate has a wide range of scientific research applications:
Chemistry: It is used as a bittering agent in various chemical formulations to prevent accidental ingestion.
Mechanism of Action
Denatonium stearate exerts its effects primarily through the activation of bitter taste receptors (TAS2Rs). These receptors are G protein-coupled receptors that trigger aversive responses to bitter substances. Activation of TAS2Rs by this compound leads to various cellular responses, including changes in gene expression, inhibition of cell proliferation, and induction of apoptosis .
Comparison with Similar Compounds
Denatonium stearate is often compared with other denatonium salts, such as denatonium benzoate and denatonium saccharinate. These compounds share similar bittering properties but differ in their anionic components. For example:
Denatonium benzoate: Known for its use in denatured alcohol and as a bittering agent in various products.
Denatonium saccharinate: Used similarly to denatonium benzoate but with a different anion, saccharinate.
Other similar compounds include local anesthetics like lidocaine, from which denatonium derivatives are synthesized .
This compound’s uniqueness lies in its specific anionic component, stearate, which may influence its solubility and application in different formulations.
Properties
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C18H36O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-14H,5-6,15-16H2,1-4H3;2-17H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKMCLDYTBLXEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
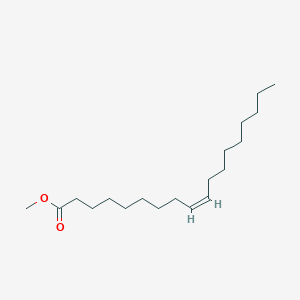
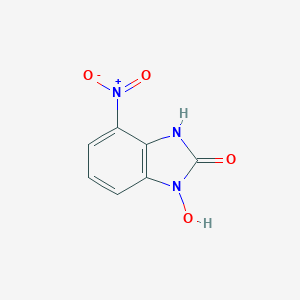

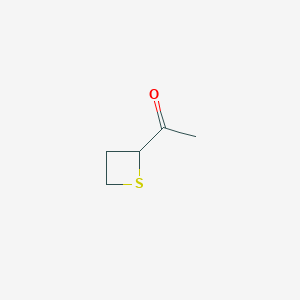
![[benzoyl(ethoxy)amino] acetate](/img/structure/B55209.png)
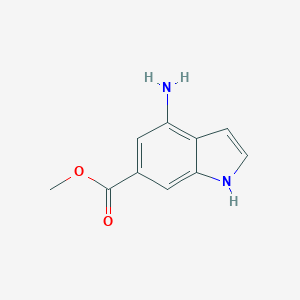
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
